MC2392 was developed as part of research focused on enhancing the therapeutic efficacy against acute myeloid leukemia. It belongs to a class of compounds known as hydroxamic acid derivatives, which are recognized for their ability to inhibit histone deacetylases. The compound is classified as a hybrid molecule due to its dual action mechanism—acting both as a retinoid and a histone deacetylase inhibitor.
The synthesis of MC2392 involves several key steps that integrate the structures of its parent compounds: MS-275 (a histone deacetylase inhibitor) and all-trans retinoic acid (a retinoid). The general procedure includes:
MC2392's molecular structure is characterized by a hydroxamic acid moiety linked to a retinoid backbone. This unique structure allows it to interact with both histone deacetylases and retinoic acid receptors.
MC2392 undergoes several chemical reactions that are pivotal for its function:
The mechanism by which MC2392 induces cell death involves several steps:
Relevant analyses indicate that MC2392 exhibits cytotoxicity towards cancer cells while showing reduced effects on normal cells, highlighting its potential for selective cancer therapy .
MC2392 has significant potential applications in cancer research and therapy:
MC2392 is chemically designated as (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide. With a molecular formula of C₂₆H₃₄N₂O and a molecular weight of 390.56 g/mol, this synthetic molecule integrates two pharmacophores: a retinoid component structurally analogous to ATRA and a 2-aminoanilide moiety derived from the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). The compound presents as a white solid powder, soluble in dimethyl sulfoxide (DMSO) but insoluble in water, properties that facilitate in vitro and in vivo experimental applications. Its extended conjugated polyene system enables specific interactions with nuclear receptors while the anilide tail provides targeted HDAC inhibitory capability within repressive complexes [10].
Table 1: Molecular and Physicochemical Profile of MC2392
Property | Specification |
---|---|
IUPAC Name | (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
Molecular Formula | C₂₆H₃₄N₂O |
Molecular Weight | 390.56 g/mol |
Elemental Composition | C: 79.96%; H: 8.77%; N: 7.17%; O: 4.10% |
Appearance | White solid powder |
Solubility Profile | Soluble in DMSO; Insoluble in water |
Mechanistically, MC2392 distinguishes itself from conventional HDAC inhibitors through its context-selective activity. Unlike pan-HDAC inhibitors such as vorinostat, which non-specifically target multiple HDAC complexes across cell types, MC2392 exhibits negligible standalone HDAC inhibitory activity in biochemical assays. Its therapeutic action manifests exclusively in PML-RARα-positive APL cells, where it exploits the spatial proximity of HDAC enzymes within the oncogenic repressor complex. This selectivity arises from its dual-binding capability: the retinoid domain engages the RARα moiety of PML-RARα, positioning the 2-aminoanilide tail to inhibit only the resident HDACs within this specific macromolecular assembly [1] [8].
Table 2: Comparative Mechanism of Action: MC2392 vs. Conventional HDAC Inhibitors
Property | MC2392 | Conventional HDAC Inhibitors (e.g., MS-275) |
---|---|---|
Primary Target | PML-RARα-bound HDAC complexes | Broad HDAC enzyme families |
Selectivity Basis | Structural context of repressive complexes | Catalytic site affinity |
ATRA-mimetic Activity | Weak transcriptional activation | None |
Epigenetic Impact | Focused H3 acetylation at PML-RARα binding sites | Genome-wide acetylation changes |
Tumor Type Specificity | Restricted to PML-RARα-positive malignancies | Broad anticancer activity |
The rational design of MC2392 originated from critical observations in APL therapeutics. Although ATRA induces differentiation and apoptosis in APL by dissociating HDAC-containing corepressor complexes from PML-RARα, its efficacy is hampered by pharmacokinetic limitations, acquired resistance, and dose-limiting toxicities. Concurrently, clinical HDAC inhibitors demonstrated potential to potentiate ATRA effects but caused extensive chromatin remodeling due to non-selective inhibition across numerous HDAC-containing complexes. This understanding catalyzed the hypothesis that tethering an HDAC inhibitory moiety directly to a retinoid scaffold could create a targeted epigenetic disruptor capable of selective intervention within the PML-RARα repressive machinery [1].
The synthetic journey commenced with structural optimization of the ATRA pharmacophore, incorporating the 2-aminoanilide tail of MS-275—an HDAC inhibitor known for class I selectivity. Iterative medicinal chemistry efforts yielded MC2392, specifically engineered for reduced intrinsic activities in its disconnected domains:
This deliberate attenuation of individual functions proved essential for achieving context-dependent activity. Biological characterization revealed MC2392's unique profile: while inert in solid tumors and non-APL leukemias, it triggers rapid and massive apoptosis specifically in PML-RARα-positive NB4 APL cells. Genome-wide epigenetic analyses confirmed its selective mechanism, inducing histone H3 acetylation changes at only a small subset (approximately 7-12%) of PML-RARα genomic binding sites, contrasting sharply with the global hyperacetylation induced by non-selective HDAC inhibitors [1] [8].
Table 3: Developmental Timeline and Key Properties of MC2392
Development Phase | Key Advance | Functional Consequence |
---|---|---|
Rational Design | Hybridization of ATRA backbone with MS-275-derived 2-aminoanilide | Creation of bifunctional molecule with spatially constrained activity |
ATRA Component | Modified polyene chain with conserved cyclohexenyl ring | Maintained RARα binding with attenuated transactivation (≈30x weaker than ATRA) |
HDAC Inhibitor Component | Incorporation of 2-aminoanilide moiety from MS-275 | Localized inhibition only when positioned near HDACs in repressive complexes |
Selectivity Validation | Inactivity in solid tumors & non-APL leukemias; potent APL-specific cytotoxicity | Proof of context-selective targeting principle |
Epigenetic Profiling | Focal H3 acetylation at PML-RARα binding sites (limited to 7-12% of loci) | Distinct from genome-wide effects of conventional HDAC inhibitors; minimal off-target impact |
The PML-RARα oncoprotein exerts leukemogenic effects through aberrant transcriptional repression. In APL pathogenesis, PML-RARα recruits HDAC-containing corepressor complexes (e.g., N-CoR/SMRT) to retinoic acid response elements (RAREs) in DNA, enforcing a differentiation block in promyelocytes. MC2392 directly subverts this mechanism through a multi-faceted mode of action:
Selective Complex Disruption: MC2392 binds the RARα ligand-binding domain within PML-RARα, positioning its 2-aminoanilide tail to inhibit only the spatially adjacent HDACs within the repressive complex. This spatially constrained inhibition induces localized histone hyperacetylation, dismantling the repressive chromatin architecture specifically at PML-RARα target genes [1] [8].
Transcriptional Reprogramming: RNA sequencing in NB4 APL cells revealed that MC2392 treatment predominantly alters stress-responsive and apoptotic gene networks rather than differentiation pathways. This contrasts with ATRA's primary effect on differentiation genes, explaining MC2392's capacity to induce apoptosis without requiring maturation steps. Key upregulated genes include RIP1 (Receptor-Interacting Protein 1), caspase-8, and reactive oxygen species (ROS) metabolic regulators [1].
Induction of Caspase-Dependent Apoptosis: Within 24 hours of exposure, MC2392 triggers massive caspase-8 activation in PML-RARα-positive cells, culminating in apoptosis. This rapid effect bypasses the differentiation pathway entirely, potentially overcoming resistance mechanisms seen with ATRA monotherapy. The apoptotic cascade involves ROS accumulation and RIP1 induction, creating an irreversible commitment to cell death. Critically, this effect is absent in PML-RARα-negative leukemias or solid tumors, underscoring the compound's reliance on the APL-specific oncoprotein [1] [10].
The therapeutic implications of this mechanism are profound. By exploiting the unique structural configuration of the PML-RARα repressive complex, MC2392 achieves precision targeting unattainable with conventional epigenetic therapies. Its activity remains robust even in ATRA-resistant models where persistent corepressor binding maintains the differentiation block. This positions MC2392 as a promising candidate for APL cases with compromised sensitivity to retinoids, potentially reducing relapse rates [8].
Table 4: Molecular Consequences of MC2392 Treatment in APL Cells
Biological Process | Key Molecular Effects | Functional Outcome |
---|---|---|
Epigenetic Modulation | Focal H3 hyperacetylation at PML-RARα binding sites | Selective de-repression of target genes; no global chromatin alteration |
Transcriptional Response | Upregulation of RIP1, caspase-8, ROS-related genes; minimal differentiation markers | Activation of stress/apoptotic pathways; bypass of differentiation block |
Apoptotic Signaling | ROS accumulation; RIP1 induction; caspase-8 cleavage | Rapid (24h) initiation of extrinsic apoptotic cascade |
Oncoprotein Dependence | Activity strictly contingent on PML-RARα expression | No cytotoxicity in PML-RARα-negative cells; high therapeutic index |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: